

Spectroscopic Profile of Linalyl Anthranilate: A Technical Guide

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Compound of Interest

Compound Name: Linalyl anthranilate

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This technical guide provides a comprehensive overview of the spectroscopic data for **linalyl anthranilate**, a significant aromatic monoterpenoid in the fragrance and flavor industry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Spectroscopic Data Summary

The spectroscopic data for **linalyl anthranilate** is crucial for its identification and characterization. This section summarizes the key findings from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry analyses.

Table 1: ^1H NMR Spectroscopic Data for Linalyl Anthranilate

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available in search results			

Specific chemical shifts and coupling constants for the proton nuclei of **linalyl anthranilate** were not explicitly available in the provided search results. A full analysis would require access

to dedicated spectral databases or the full text of relevant research articles.

Table 2: ^{13}C NMR Spectroscopic Data for Linalyl Anthranilate

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

Detailed ^{13}C NMR data for **linalyl anthranilate** was not found in the provided search results. Characterization of all 17 carbon atoms would be necessary for complete structural confirmation.

Table 3: IR Spectroscopic Data for Linalyl Anthranilate

Wavenumber (cm^{-1})	Functional Group Assignment
Specific peak list not available in search results	
~1730-1715	C=O stretch (α,β -unsaturated ester)
~1300-1000	C–O stretch
~3100-3000	=C–H stretch (aromatic)
<3000	–C–H stretch (aliphatic)

While a specific peak list was not available, the expected absorption regions for the key functional groups are listed. The FTIR spectrum is available in databases such as SpectraBase.

Table 4: Mass Spectrometry Data for Linalyl Anthranilate

m/z	Relative Intensity	Assignment
273	Major Peak	Molecular Ion $[\text{M}]^+$
137	Base Peak	$[\text{C}_{10}\text{H}_{17}]^+$ (Linalyl cation)
120	High	$[\text{C}_8\text{H}_8\text{O}]^+$
119	High	$[\text{C}_8\text{H}_7\text{O}]^+$

The mass spectrum of **linalyl anthranilate** is characterized by a prominent molecular ion peak at m/z 273. The base peak at m/z 137 corresponds to the fragmentation and loss of the anthranilate moiety, resulting in the stable linalyl cation.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of **linalyl anthranilate**.

Methodology:

- **Sample Preparation:** A sample of approximately 20 mg of **linalyl anthranilate** is dissolved in 1 mL of a deuterated solvent, typically chloroform- d ($CDCl_3$), and transferred to a 5 mm NMR tube.
- **Instrument Setup:** 1H and ^{13}C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
- **1H NMR Acquisition:**
 - A standard pulse sequence is used to acquire the proton spectrum.
 - Key parameters include a sufficient number of scans (e.g., 16) to ensure a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and an appropriate spectral width to cover all proton resonances.
- **^{13}C NMR Acquisition:**
 - A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each unique carbon atom.
 - A larger number of scans (e.g., 1024) and a longer relaxation delay may be necessary due to the lower natural abundance of ^{13}C .

- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. Phase and baseline corrections are applied. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in **linalyl anthranilate**.

Methodology:

- **Sample Preparation:** As **linalyl anthranilate** is a liquid, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.^[1]
- **Instrument Setup:** An FTIR spectrometer is used, typically scanning over the mid-infrared range ($4000\text{--}400\text{ cm}^{-1}$). A background spectrum of the clean salt plates is recorded first.
- **Data Acquisition:** The prepared sample is placed in the instrument's sample holder, and the infrared spectrum is recorded. Multiple scans are averaged to improve the signal-to-noise ratio.
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. The characteristic absorption bands are then identified and assigned to their corresponding functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of **linalyl anthranilate**, and to analyze its purity.

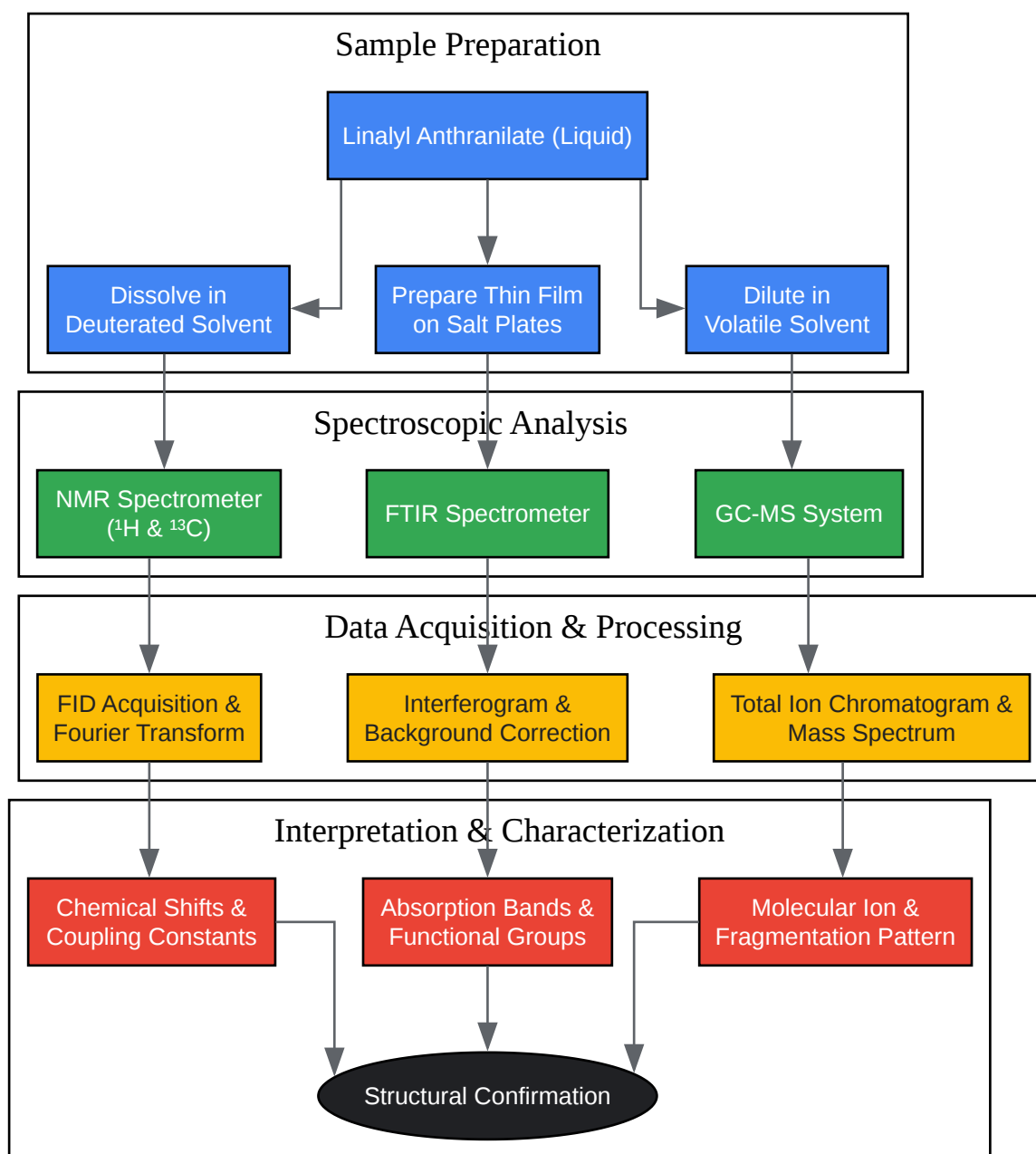
Methodology:

- **Sample Preparation:** A dilute solution of **linalyl anthranilate** is prepared in a volatile organic solvent such as hexane or methanol.
- **Instrument Setup:** A GC-MS system equipped with a capillary column (e.g., HP-5MS) is used.

- Gas Chromatography:
 - A small volume (e.g., 1 μL) of the prepared sample is injected into the GC inlet.
 - The oven temperature is programmed to ramp from a lower temperature (e.g., 60°C) to a higher temperature (e.g., 240°C) to ensure separation of any impurities.[2]
 - Helium is typically used as the carrier gas.
- Mass Spectrometry:
 - As the compound elutes from the GC column, it enters the mass spectrometer.
 - Electron ionization (EI) is commonly used, with a standard energy of 70 eV.
 - The mass analyzer scans a mass range (e.g., m/z 40-500) to detect the molecular ion and fragment ions.
- Data Processing: The resulting mass spectrum for the **linalyl anthranilate** peak is analyzed to identify the molecular ion and the major fragment ions. The fragmentation pattern is then interpreted to confirm the structure.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like **linalyl anthranilate**.



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Caption: General workflow for the spectroscopic analysis of **linalyl anthranilate**.

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References

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